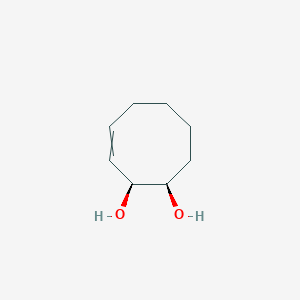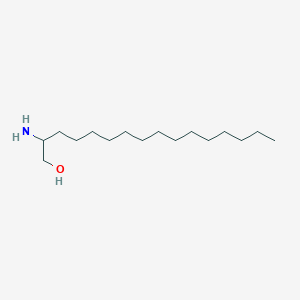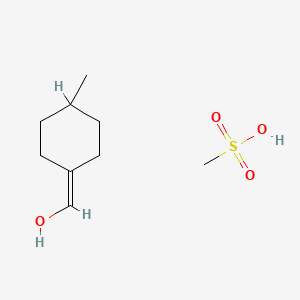![molecular formula C32H27N B14252623 [1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)- CAS No. 220322-53-2](/img/structure/B14252623.png)
[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” is a complex organic compound characterized by its biphenyl structure with amine and dimethylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with amine groups under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often require specific temperatures and solvents to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
“[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of “[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(2,3-dimethylphenyl)-
- [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(4,5-dimethylphenyl)-
Uniqueness
The uniqueness of “[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the dimethyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of “[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
220322-53-2 |
|---|---|
Formule moléculaire |
C32H27N |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
3,4-dimethyl-N,N-bis(4-phenylphenyl)aniline |
InChI |
InChI=1S/C32H27N/c1-24-13-18-32(23-25(24)2)33(30-19-14-28(15-20-30)26-9-5-3-6-10-26)31-21-16-29(17-22-31)27-11-7-4-8-12-27/h3-23H,1-2H3 |
Clé InChI |
MYULKERUFZVQFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)



![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
